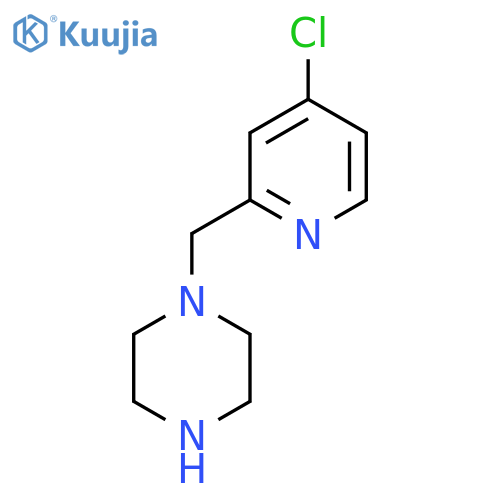Cas no 1211519-21-9 (1-(4-chloropyridin-2-yl)methylpiperazine)
1-(4-クロロピリジン-2-イル)メチルピペラジンは、有機合成中間体として重要な化合物です。分子構造中の4-クロロピリジン基とピペラジン環の組み合わせにより、高い反応性と多様な修飾可能性を有しています。特に医薬品開発分野において、この化合物は活性成分の骨格構築や薬理活性の最適化に有用です。塩素原子の存在により求電子置換反応が容易で、さらにピペラジン部位は各種官能基との結合が可能です。高い純度と安定性を備えており、精密合成における再現性の高い反応が期待できます。

1211519-21-9 structure
商品名:1-(4-chloropyridin-2-yl)methylpiperazine
1-(4-chloropyridin-2-yl)methylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-(4-chloropyridin-2-yl)methylpiperazine
- 1211519-21-9
- 1-[(4-chloropyridin-2-yl)methyl]piperazine
- 1-((4-bromopyridin-2-yl)methyl)piperazine
- AKOS017556974
- EN300-1965177
- GS2255
-
- インチ: 1S/C10H14ClN3/c11-9-1-2-13-10(7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2
- InChIKey: MNCIEKWIXQFYFN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CN=C(C=1)CN1CCNCC1
計算された属性
- せいみつぶんしりょう: 211.0876252g/mol
- どういたいしつりょう: 211.0876252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 28.2Ų
1-(4-chloropyridin-2-yl)methylpiperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965177-10.0g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 10g |
$3376.0 | 2023-06-04 | ||
| Enamine | EN300-1965177-0.1g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1965177-0.5g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1965177-5g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 5g |
$2028.0 | 2023-09-17 | ||
| Enamine | EN300-1965177-1.0g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 1g |
$785.0 | 2023-06-04 | ||
| Enamine | EN300-1965177-10g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 10g |
$3007.0 | 2023-09-17 | ||
| Enamine | EN300-1965177-0.05g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1965177-2.5g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1965177-0.25g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1965177-5.0g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 5g |
$2277.0 | 2023-06-04 |
1-(4-chloropyridin-2-yl)methylpiperazine 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
4. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
1211519-21-9 (1-(4-chloropyridin-2-yl)methylpiperazine) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 61389-26-2(Lignoceric Acid-d4)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
